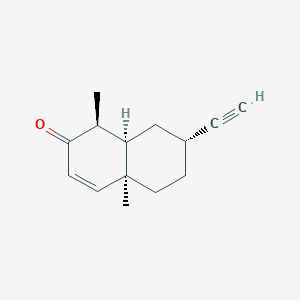
Chamaecynone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chamaecynone, also known as this compound, is a useful research compound. Its molecular formula is C14H18O and its molecular weight is 202.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Applications
Chamaecynone exhibits a range of biological activities that make it a candidate for medicinal applications:
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, research has shown that extracts containing this compound can induce apoptosis in cancer cell lines, such as HCT116 human colorectal cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, suggesting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in developing new antimicrobial agents .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which can be beneficial in treating inflammatory diseases. Research indicates that this compound can inhibit pro-inflammatory cytokines, providing a basis for its use in managing conditions like arthritis and other inflammatory disorders .
| Application | Effect | Study Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HCT116 cells | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Agricultural Applications
This compound's properties extend into agriculture, particularly in pest control:
Insect Repellent
Research has indicated that compounds extracted from Chamaecyparis species, including this compound, possess insect-repellent properties. This could lead to the development of eco-friendly pest control solutions that are less harmful to humans and beneficial insects compared to synthetic pesticides .
Plant Growth Promotion
Certain studies suggest that essential oils containing this compound can enhance plant growth by promoting root development and increasing resistance to pathogens. This application could be vital for sustainable agricultural practices .
| Agricultural Application | Effect | Study Reference |
|---|---|---|
| Insect Repellent | Eco-friendly pest control | |
| Plant Growth Promotion | Enhances root development |
Cosmetic Applications
This compound is increasingly being incorporated into cosmetic formulations due to its beneficial properties:
Skin Care Products
The anti-inflammatory and antimicrobial properties of this compound make it suitable for inclusion in skin care products aimed at treating acne and other skin conditions. Its ability to reduce inflammation can help soothe irritated skin and prevent bacterial infections .
Hair Care Products
Research has shown that essential oils containing this compound can promote hair growth by stimulating vascular endothelial growth factor (VEGF) expression, which is crucial for hair follicle development .
| Cosmetic Application | Effect | Study Reference |
|---|---|---|
| Skin Care | Treats acne and soothes irritation | |
| Hair Care | Promotes hair growth |
Case Study 1: Anticancer Properties
A detailed investigation into the effects of this compound on HCT116 cells revealed that treatment with this compound resulted in significant cell death through apoptosis pathways. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic markers .
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound effectively inhibited the growth of MRSA strains, providing a promising avenue for new antibiotic formulations. The study employed disk diffusion methods to assess antimicrobial activity against various bacterial strains .
Propriétés
Numéro CAS |
10208-54-5 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
(1S,4aS,7R,8aR)-7-ethynyl-1,4a-dimethyl-1,5,6,7,8,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C14H18O/c1-4-11-5-7-14(3)8-6-13(15)10(2)12(14)9-11/h1,6,8,10-12H,5,7,9H2,2-3H3/t10-,11+,12+,14-/m0/s1 |
Clé InChI |
WLJJVPSVSROSLC-SFTQSGBHSA-N |
SMILES |
CC1C2CC(CCC2(C=CC1=O)C)C#C |
SMILES isomérique |
C[C@H]1[C@H]2C[C@@H](CC[C@]2(C=CC1=O)C)C#C |
SMILES canonique |
CC1C2CC(CCC2(C=CC1=O)C)C#C |
Synonymes |
chamaecynone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















